molecular formula C6H12FN B14315540 7-Azabicyclo[4.1.0]heptane;hydrofluoride CAS No. 112383-39-8

7-Azabicyclo[4.1.0]heptane;hydrofluoride

Cat. No.: B14315540
CAS No.: 112383-39-8
M. Wt: 117.16 g/mol
InChI Key: VTERZADTYPWBKJ-UHFFFAOYSA-N
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Description

7-Azabicyclo[4.1.0]heptane;hydrofluoride is a bicyclic compound with a nitrogen atom incorporated into its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Azabicyclo[4.1.0]heptane;hydrofluoride typically involves the reaction of suitable precursors under specific conditions. One common method involves the reaction of 2,3-dihydro-1H-pyrrole with dihalocarbene species to form the bicyclic structure . The reaction conditions often include the use of a base such as sodium hydride and a solvent like tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Azabicyclo[4.1.0]heptane;hydrofluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of 7-Azabicyclo[4.1.0]heptane, which can be further utilized in different applications .

Scientific Research Applications

7-Azabicyclo[4.1.0]heptane;hydrofluoride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-Azabicyclo[4.1.0]heptane;hydrofluoride involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and receptor binding, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

112383-39-8

Molecular Formula

C6H12FN

Molecular Weight

117.16 g/mol

IUPAC Name

7-azabicyclo[4.1.0]heptane;hydrofluoride

InChI

InChI=1S/C6H11N.FH/c1-2-4-6-5(3-1)7-6;/h5-7H,1-4H2;1H

InChI Key

VTERZADTYPWBKJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)N2.F

Origin of Product

United States

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